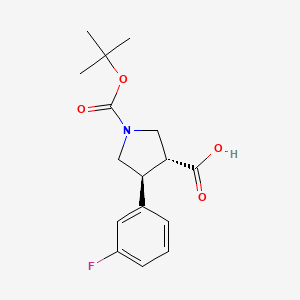

trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 301226-53-9. It has a molecular weight of 309.34 and its IUPAC name is (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)-3-pyrrolidinecarboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C16H20FNO4. The InChI code for this compound is 1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a boiling point of 437.3°C at 760 mmHg .Applications De Recherche Scientifique

Anticancer Treatments: Synthesis of Substituted Isoquinolones

Specific Scientific Field

Medicinal chemistry and drug discovery.

BOC-TRANS-4-(3-FLUOROPHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID

is a difluoro-substituted benzene featuring a trans-propenoic acid. It is readily used for the synthesis of substituted isoquinolones through the Curtius rearrangement . Substituted isoquinolones have been found to be effective 5-HT3 antagonists with an infective dose (ID50) of 0.35 μg/kg in anticancer treatments.

Experimental Procedure

Results

The synthesized substituted isoquinolones exhibit potent anticancer activity, making them promising candidates for further drug development .

Radiosensitizers for Human Lung Cancer: Psammaplin A Derivatives

Specific Scientific Field

Radiation oncology and cancer therapy.

Summary

BOC-TRANS-4-(3-FLUOROPHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is also utilized in the synthesis of psammaplin A derivatives . These derivatives serve as radiosensitizers for human lung cancer.

Experimental Procedure

Results

The product derived from BOC-TRANS-4-(3-FLUOROPHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID demonstrates a potency of 16.14 μM as a radiosensitizer, indicating its potential for improving cancer treatment outcomes .

Other Potential Applications

While the above two applications are well-documented, BOC-TRANS-4-(3-FLUOROPHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID may have additional applications in fields such as synthetic chemistry, biochemistry, and materials science. Further research is needed to explore its full potential.

Briet, N., et al. (2002). Synthesis of novel substituted isoquinolones. Tetrahedron, 58(33), 5761–2766. DOI: 10.1016/S0040-4020(02)00573-200573-2) Lee, C., et al. (2019). Psammaplin A-modified novel radiosensitizers for human lung cancer and glioblastoma cells. Journal of Radiation Protection Research, 44(1), 15–25. DOI: 10.14407/jrpr.2019.44.1.15

Safety And Hazards

Propriétés

IUPAC Name |

(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVNFNVJYJQLRA-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660814 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

301226-53-9 |

Source

|

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)

![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)